N-cyclopropyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the (3 + 2) cycloaddition reaction, where an alkyne reacts with a nitrile oxide in the presence of a catalyst such as copper(I) or ruthenium(II) . The reaction conditions often include temperatures around 80°C and the use of solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxylate
- N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxylic acid
- N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide derivatives
Uniqueness
N-Cyclopropyl-3-ethyl-5-methylisoxazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group enhances its stability and lipophilicity, making it a valuable compound for drug discovery .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-cyclopropyl-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C10H14N2O2/c1-3-8-9(6(2)14-12-8)10(13)11-7-4-5-7/h7H,3-5H2,1-2H3,(H,11,13) |
InChI Key |
JMYKFTRLSYUDIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.